molecular formula C20H36INO B10850811 N-(2-iodoethyl)linoleoylamide

N-(2-iodoethyl)linoleoylamide

Cat. No.: B10850811
M. Wt: 433.4 g/mol
InChI Key: WVKIJZMEKURTIW-HZJYTTRNSA-N
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Description

N-(2-iodoethyl)linoleoylamide is an iodinated anandamide analogue developed as a potential metabolic trapping radioligand for mapping the activity and distribution of Fatty Acid Amide Hydrolase (FAAH) in the brain . FAAH is a key regulatory enzyme of the endocannabinoid system, primarily responsible for the termination of signaling of endocannabinoids like anandamide . Alterations in the FAAH-endocannabinoid system are implicated in a range of neurological and neuropsychiatric disorders, including addiction, anxiety, depression, Parkinson's disease, and Huntington's disease . This compound is designed to cross the blood-brain-barrier, where it is hydrolyzed by FAAH, leading to the trapping of a labeled metabolite within neuronal cells. This mechanism of action, known as metabolic trapping, allows researchers to visualize and quantify FAAH activity in vivo using single photon emission computed tomography (SPECT) with iodine-123 labeling . In vitro studies using recombinant rat FAAH have demonstrated that this compound interacts with the enzyme (IC50 value of 5.78 µM) . Biodistribution studies in mice have confirmed its uptake in the brain . Please note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H36INO

Molecular Weight

433.4 g/mol

IUPAC Name

(9Z,12Z)-N-(2-iodoethyl)octadeca-9,12-dienamide

InChI

InChI=1S/C20H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,22,23)/b7-6-,10-9-

InChI Key

WVKIJZMEKURTIW-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCI

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-iodoethyl)linoleoylamide can be synthesized through a two-step procedure starting from linoleic acid. The first step involves the conversion of linoleic acid to its corresponding acid chloride, followed by the reaction with 2-iodoethylamine to form the desired amide . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Comparison with Similar Compounds

Hydrophobicity vs. Polarity

  • This compound exhibits higher lipophilicity than linoleoylethanolamide (ODNHEtOH) due to the absence of a hydroxyl group and the presence of iodine, a heavy halogen. This property may enhance membrane permeability but reduce aqueous solubility compared to ODNHEtOH .
  • In contrast, N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide combines iodine with a phenolic hydroxyl group, balancing lipophilicity and polarity for targeted delivery .

Reactivity and Stability

  • The iodoethyl group in this compound is susceptible to nucleophilic substitution or elimination reactions, unlike the stable primary amide in ODNH2. This reactivity could be exploited for further derivatization (e.g., crosslinking) .
  • The diethylamino group in N-[2-(diethylamino)ethyl]-2-phenylacetamide introduces basicity, enabling protonation at physiological pH and ionic interactions absent in the target compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-iodoethyl)linoleoylamide, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves coupling linoleic acid derivatives with 2-iodoethylamine via amidation. Key steps include:

  • Using a coupling agent like EDC/HOBt or DCC to activate the carboxylic acid group of linoleic acid .
  • Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) and optimizing solvent systems (e.g., glacial acetic acid or DMF) to improve yield .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Data Contradiction : Discrepancies in yield may arise from incomplete activation of the carboxylic acid or side reactions with the iodine substituent. Use spectroscopic characterization (NMR, IR) to confirm product identity and purity .

Q. How should researchers assess the stability of this compound under experimental storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, -20°C) and humidity levels.
  • Analyze degradation products via HPLC-MS or GC-MS at defined intervals (e.g., 1 week, 1 month) .
  • Monitor iodine loss (a common degradation pathway) using elemental analysis or ICP-MS .
    • Critical Data : Note that iodine-containing compounds are often light-sensitive; store in amber vials under inert gas (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodology :

  • Standardize assay conditions: Ensure consistent cell passage numbers, culture media, and exposure times .
  • Use orthogonal assays (e.g., viability via MTT, apoptosis via flow cytometry) to confirm results .
  • Analyze batch-to-batch variability in compound purity (e.g., HPLC purity >95%) to rule out impurities as confounding factors .
    • Statistical Approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between cell lines. Report effect sizes and confidence intervals .

Q. What structural modifications to this compound could enhance its target selectivity, and how should these be prioritized?

  • Methodology :

  • Perform SAR studies by systematically varying substituents:
  • Replace the iodine atom with other halogens (e.g., Br, Cl) to assess steric/electronic effects .
  • Modify the linoleoyl chain length or saturation to alter lipid solubility and membrane permeability .
  • Prioritize candidates using computational tools (e.g., molecular docking with target proteins like PPAR-α or CB1 receptors) .
    • Validation : Validate predictions via in vitro binding assays (e.g., SPR or radioligand displacement) .

Q. How can researchers design a robust in vivo study to evaluate the pharmacokinetics of this compound?

  • Methodology :

  • Dosing : Administer the compound via intravenous (IV) and oral routes to compare bioavailability. Use LC-MS/MS to quantify plasma/tissue concentrations over time .
  • Metabolite Identification : Collect bile and urine samples for UPLC-QTOF analysis to identify phase I/II metabolites .
  • Data Interpretation : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .
    • Ethical Considerations : Follow institutional guidelines for animal welfare (e.g., 3Rs principle) and include control groups to account for solvent effects .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the amide bond and iodine substitution (e.g., δ ~3.4 ppm for CH2I) .
  • HRMS : Exact mass analysis (e.g., m/z 489.12 [M+H]<sup>+</sup>) to verify molecular formula .
  • Elemental Analysis : Confirm iodine content (theoretical ~26%) .
    • Common Pitfalls : Avoid overinterpreting minor impurities; use orthogonal methods (e.g., IR for functional groups) to cross-validate .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s mechanism of action?

  • Strategy :

  • Re-evaluate force fields or scoring functions in docking studies; consider solvent effects and protein flexibility .
  • Perform mutagenesis studies on predicted binding sites (e.g., alanine scanning) to validate computational models .
    • Data Integration : Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to correlate structural features with bioactivity data .

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